![molecular formula C25H28N6 B2903007 N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-14-8](/img/structure/B2903007.png)
N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their diverse biological potential . They are considered bioisosteres with purines, which are key components of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with a cycloheptyl group, a 4-methylphenyl group, and a phenyl group attached at specific positions. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .Mechanism of Action
Target of Action
The primary target of N6-cycloheptyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as NCGC00333951-01, is Casein Kinase 1 (CK1) . CK1 is a protein kinase that plays a crucial role in various cellular processes, including cell cycle progression, chromatin remodeling, and circadian rhythm regulation . Aberrant activation of CK1 has been implicated in the pathogenesis of cancer and various central nervous system disorders .
Mode of Action
NCGC00333951-01 acts as an inhibitor of CK1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal functioning of CK1, leading to alterations in the cellular processes that it regulates .
Biochemical Pathways
The inhibition of CK1 by NCGC00333951-01 affects several biochemical pathways. Given that CK1 is involved in cell cycle regulation, its inhibition can lead to cell cycle arrest . Additionally, since CK1 plays a role in chromatin remodeling, its inhibition can also impact gene expression . .
Result of Action
The molecular and cellular effects of NCGC00333951-01’s action largely depend on its inhibition of CK1. By inhibiting CK1, the compound can disrupt cell cycle progression, potentially leading to cell death in cancer cells . It may also affect gene expression by impacting chromatin remodeling . .
properties
IUPAC Name |
6-N-cycloheptyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18-13-15-20(16-14-18)27-23-22-17-26-31(21-11-7-4-8-12-21)24(22)30-25(29-23)28-19-9-5-2-3-6-10-19/h4,7-8,11-17,19H,2-3,5-6,9-10H2,1H3,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRFHBXKYGTEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~6~-cycloheptyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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